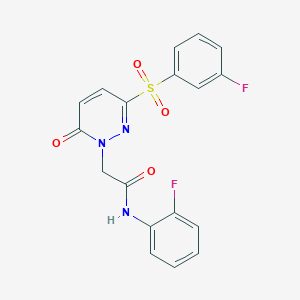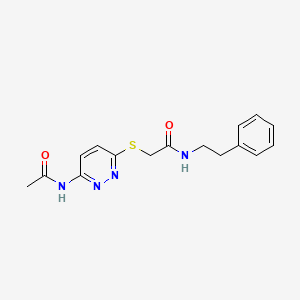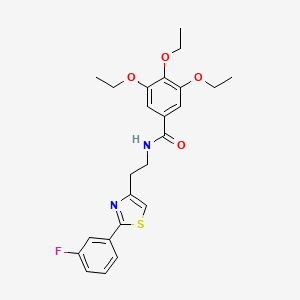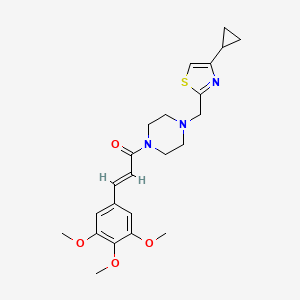
2,4-Difluoro-3-(trifluoromethoxy)phenylacetylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Difluoro-3-(trifluoromethoxy)phenylacetylene is a chemical compound with the linear formula C9H3F5O . It is also known by the synonym 1-Ethynyl-2,4-difluoro-3-(trifluoromethoxy)benzene .
Molecular Structure Analysis
The molecular structure of 2,4-Difluoro-3-(trifluoromethoxy)phenylacetylene consists of a phenyl ring substituted with two fluorine atoms and a trifluoromethoxy group. The phenyl ring is also linked to an acetylene group .Aplicaciones Científicas De Investigación
Environmental and Toxicological Studies
- Herbicide Toxicity and Environmental Impact : The analysis of global trends in studies about the toxicity of herbicides, including 2,4-D (a compound related to the one ), has shown rapid advancements in understanding their toxicology and mutagenicity. Research efforts are focused on the occupational risk, neurotoxicity, resistance to herbicides, and impacts on non-target species, suggesting a need for ongoing research in molecular biology and environmental degradation studies (Zuanazzi, Ghisi, & Oliveira, 2020).
Materials Science and Photocatalysis
- Organic Light-Emitting Diodes (OLEDs) : The review of BODIPY-based organic semiconductors for OLED applications highlights the significant potential of conjugated systems, including those derived from triple-bond building blocks, in developing 'metal-free' infrared emitters for optoelectronics. This underscores the importance of structural design in enhancing material properties for specific applications (Squeo & Pasini, 2020).
Direcciones Futuras
Propiedades
IUPAC Name |
1-ethynyl-2,4-difluoro-3-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F5O/c1-2-5-3-4-6(10)8(7(5)11)15-9(12,13)14/h1,3-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAIZTTAVVQJUQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C(=C(C=C1)F)OC(F)(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Difluoro-3-(trifluoromethoxy)phenylacetylene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-chlorophenyl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2395107.png)



![N-(4-chlorophenethyl)-6-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide](/img/structure/B2395112.png)
![N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2395113.png)


![N-[2-methyl-3-(3-{4-[(methylsulfonyl)amino]phenyl}-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B2395117.png)
![2-(2-Oxo-2-ethoxyethylthio)-4-amino-5,6-butanothieno[2,3-d]pyrimidine](/img/structure/B2395118.png)


![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide](/img/structure/B2395123.png)
